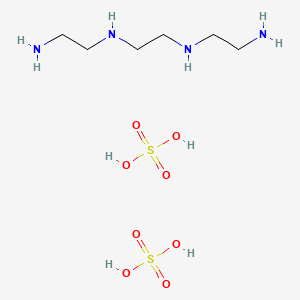
Triethylenetetramine disulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethylenetetramine disulfate is an organic compound with the formula [CH₂NHCH₂CH₂NH₂]₂·H₂SO₄. It is a derivative of triethylenetetramine, a copper-selective chelator. This compound is commonly used in the treatment of Wilson’s disease, a genetic disorder that leads to copper accumulation in tissues . It has also shown potential in cancer treatment due to its telomerase inhibiting and anti-angiogenesis properties .
準備方法
Synthetic Routes and Reaction Conditions
Triethylenetetramine disulfate can be synthesized by heating ethylenediamine or ethanolamine with ammonia. The reaction typically involves condensation reactions between chloramines . The product is then separated from the mixture and purified.
Industrial Production Methods
In industrial settings, this compound is produced by heating ethylenediamine or ethanolamine with ammonia under controlled conditions. The resulting mixture is then subjected to purification processes to isolate the desired compound .
化学反応の分析
Types of Reactions
Triethylenetetramine disulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
科学的研究の応用
Triethylenetetramine disulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent in various chemical processes.
Biology: It is studied for its potential effects on cellular processes and its role as a copper chelator.
Industry: It is used in various industrial applications, including as a stabilizer and in the production of other chemicals.
作用機序
Triethylenetetramine disulfate exerts its effects primarily through its ability to chelate copper ions. By binding to copper, it promotes the excretion of excess copper from the body, which is particularly beneficial in the treatment of Wilson’s disease . Additionally, its telomerase inhibiting and anti-angiogenesis properties contribute to its potential use in cancer treatment .
類似化合物との比較
Similar Compounds
Ethylenediamine: A simpler diamine with similar chelating properties.
Diethylenetriamine: Another polyamine with chelating abilities.
Tetraethylenepentamine: A larger polyamine with multiple chelating sites.
Uniqueness
Triethylenetetramine disulfate is unique due to its specific structure, which allows it to effectively chelate copper ions. Its ability to inhibit telomerase and exhibit anti-angiogenesis properties further distinguishes it from other similar compounds .
特性
分子式 |
C6H22N4O8S2 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;sulfuric acid |
InChI |
InChI=1S/C6H18N4.2H2O4S/c7-1-3-9-5-6-10-4-2-8;2*1-5(2,3)4/h9-10H,1-8H2;2*(H2,1,2,3,4) |
InChIキー |
JHJMZSFXRNINSD-UHFFFAOYSA-N |
正規SMILES |
C(CNCCNCCN)N.OS(=O)(=O)O.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


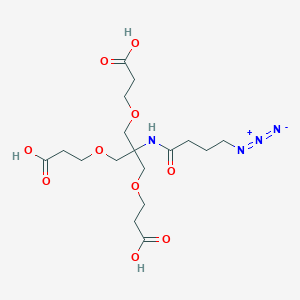
![8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713703.png)
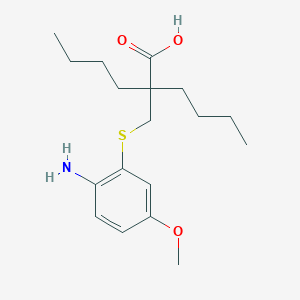
![7,7'-Oxydithieno[3,2-b]pyridine](/img/structure/B13713705.png)
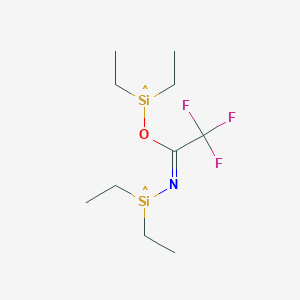
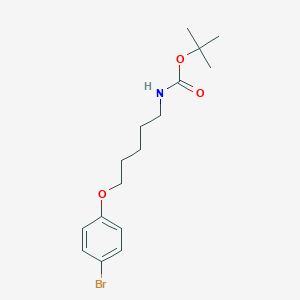
![(Z,2S,9S)-9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undec-6-en-1-ol](/img/structure/B13713731.png)
![3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13713748.png)


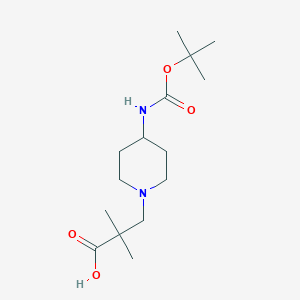
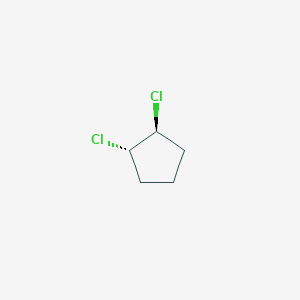
![4-(tert-Butyl)-N-[3-chloro-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B13713770.png)
![tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(methyl)carbamate](/img/structure/B13713775.png)
